molecular formula C7H4N2O B3359877 Pyridine-2-carbonyl cyanide CAS No. 87838-53-7

Pyridine-2-carbonyl cyanide

Cat. No. B3359877
CAS RN: 87838-53-7
M. Wt: 132.12 g/mol
InChI Key: XYJQTXWRLKINIE-UHFFFAOYSA-N
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Description

Pyridine-2-carbonyl cyanide is a derivative of pyridine, a nitrogen-bearing heterocycle . Pyridine is a key solvent and reagent used as a precursor for synthesizing target pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyridine rings generally relies on the condensation of carbonyl compounds or cycloaddition reactions . A specific synthesis method involves the reaction between pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) with iron, producing a significantly stable complex .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other pyridine derivatives. Pyridine and its reduced form, piperidine, are common nitrogen heterocycles in FDA-approved drugs . The structure of pyridine was discovered by Wilhelm Korner (1869) and James Dewar (1871) .


Chemical Reactions Analysis

Pyridine compounds are known for their reactivity. The carbon in the carbonyl group of this compound, being electron-poor, is an electrophile and a great target for attack by an electron-rich nucleophilic group .

Safety and Hazards

Pyridine-2-carbonyl cyanide is likely to be hazardous, similar to other pyridine compounds. It’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine and its derivatives are expected to play a significant role in this research due to their diverse range of applications .

properties

IUPAC Name

pyridine-2-carbonyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJQTXWRLKINIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518591
Record name Pyridine-2-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87838-53-7
Record name Pyridine-2-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from pyridine-2-carboxylic acid methyl ester (3.0 g, 21.9 mmol, 1.0 eq). The crude was precipitated from HCl to give the title product as a solid (2.2 g, yield: 69%) which was used directly for the next step.
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3 g
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Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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